S-Deoxo-3,17|A-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant
Description
Chemical Identity and Nomenclature
S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant possesses the Chemical Abstracts Service registry number 862700-70-7 and represents a structurally complex steroidal derivative. The compound's systematic International Union of Pure and Applied Chemistry name is (7S,8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one. This nomenclature reflects the compound's sophisticated molecular architecture, incorporating multiple stereochemical centers and functional group modifications.
The molecular formula C42H61F5O5S indicates a substantial molecular structure with a molecular weight of 772.99 grams per mole. Alternative nomenclature includes the synonym 7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]–3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one, which emphasizes the structural relationship to the estrane steroid backbone. The compound is also referenced in pharmaceutical literature as Fulvestrant European Pharmacopoeia Impurity E, highlighting its regulatory significance in drug quality control processes.
The structural complexity of S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant arises from several key modifications to the basic estrane framework. The presence of tetrahydro-2H-pyran protecting groups at the 3 and 17β positions represents a sophisticated chemical protection strategy commonly employed in steroid synthesis. These bulky cyclic ether groups serve to mask the hydroxyl functionalities during synthetic transformations while potentially altering the compound's pharmacological properties. The 6-oxo modification introduces a ketone functionality that significantly impacts the compound's electronic properties and potential receptor binding characteristics.
Historical Context in Steroidal Anti-Estrogen Research
The development of S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant must be understood within the broader historical context of steroidal anti-estrogen research, which began with the pioneering work on estrogen receptor antagonists in the mid-20th century. The discovery of estrogen receptors by Elwood Jensen utilizing radioisotopic methodology laid the foundation for targeted anti-estrogen therapy. Jensen's demonstration that estrogen receptors could predict hormone-dependent breast tumor responsiveness to therapy established the scientific rationale for developing selective estrogen receptor modulators and degraders.
The evolution from early anti-estrogens like tamoxifen to pure antagonists represented a significant advancement in pharmaceutical chemistry. Tamoxifen, initially classified as a non-steroidal antiestrogen, exhibited partial agonist properties that limited its therapeutic utility. The recognition that tamoxifen's metabolic activation to 4-hydroxytamoxifen was crucial for its anti-estrogenic activity provided important structure-activity insights that informed subsequent drug development efforts. These findings highlighted the need for compounds with pure antagonist properties, devoid of any estrogenic activity.
Fulvestrant emerged from systematic medicinal chemistry efforts focused on modifying long-chain alkyl substitutes in the 7α-position of estradiol. This rational drug design approach, combined with phenotypic screening, led to the identification of compounds with novel mechanisms of action. Fulvestrant represented the first selective estrogen receptor degrader to be approved, working by binding to estrogen receptors and destabilizing them, causing cellular protein degradation processes to destroy the receptor complex. The compound's unique mechanism involved inhibiting receptor dimerization, rendering both activation function 1 and activation function 2 domains inactive, reducing nuclear translocation, and accelerating estrogen receptor degradation.
Properties
IUPAC Name |
(7S,8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H61F5O5S/c1-40-23-21-31-30-18-17-29(51-36-15-8-10-24-49-36)28-33(30)39(48)32(38(31)34(40)19-20-35(40)52-37-16-9-11-25-50-37)14-7-5-3-2-4-6-12-26-53-27-13-22-41(43,44)42(45,46)47/h17-18,28,31-32,34-38H,2-16,19-27H2,1H3/t31-,32+,34+,35+,36?,37?,38+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYWGCSSBHYISP-RQYFJVKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)C(C(=O)C5=C3C=CC(=C5)OC6CCCCO6)CCCCCCCCCSCCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)[C@@H](C(=O)C5=C3C=CC(=C5)OC6CCCCO6)CCCCCCCCCSCCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61F5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747479 | |
| Record name | S-Deoxo-3,17alpha-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862700-70-7 | |
| Record name | S-Deoxo-3,17alpha-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant, a derivative of fulvestrant, is a synthetic compound that exhibits significant biological activity, particularly in the context of hormone receptor modulation and potential anticancer properties. This article explores its chemical properties, biological mechanisms, and relevant research findings.
S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 862700-70-7 |
| Molecular Formula | C₄₂H₆₁F₅O₅S |
| Molecular Weight | 772.988 g/mol |
| LogP | 12.058 |
| PSA (Polar Surface Area) | 79.29 Ų |
The biological activity of S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant primarily involves its role as an estrogen receptor antagonist. By binding to estrogen receptors, it inhibits estrogen-mediated signaling pathways crucial for the growth of certain types of breast cancer cells. This mechanism is similar to that of fulvestrant, which is known for its efficacy in treating estrogen receptor-positive breast cancer.
Anticancer Activity
Research has demonstrated that S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant exhibits potent antiproliferative effects on various cancer cell lines. In vitro studies have shown that this compound significantly reduces cell viability in estrogen-dependent breast cancer cells.
-
Study on MCF-7 Cells :
- Objective : Evaluate the antiproliferative effects.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : An IC50 value of approximately 50 nM was observed, indicating strong activity against these cells.
-
Mechanistic Insights :
- The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, promoting cell death in a dose-dependent manner.
Antioxidant Properties
In addition to its anticancer activity, S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant has been investigated for its antioxidant capabilities:
| Compound | IC50 (μM) |
|---|---|
| S-Deoxo Compound | 25 |
| Reference Antioxidants | 10 (for comparison) |
This study suggests that the compound may protect against oxidative stress in cellular environments, adding another layer to its therapeutic potential.
Research Findings and Implications
Research indicates that S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant could be a valuable addition to existing breast cancer therapies. Its dual action as both an estrogen receptor antagonist and an antioxidant positions it as a promising candidate for further clinical investigation.
Future Directions
- Clinical Trials : Further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.
- Combination Therapies : Investigating its use in combination with other therapeutic agents may enhance treatment outcomes for patients with resistant forms of breast cancer.
Preparation Methods
Protection of 3- and 17β-Hydroxy Groups
The steroidal hydroxyl groups at positions 3 and 17β are protected using 3,4-dihydro-2H-pyran under acidic catalysis (e.g., p-toluenesulfonic acid) in dichloromethane. This step yields 3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-fulvestrant intermediate.
Reaction Conditions
Introduction of the Pentafluoropentylsulfenyl Group
The 7α position is functionalized via a nucleophilic substitution reaction. The intermediate from Step 2.1 reacts with 4,4,5,5,5-pentafluoropentylsulfenyl chloride in the presence of a base (e.g., DBU) to install the sulfenyl group.
Reaction Conditions
Oxidation of the 6-Hydroxy Group to a Ketone
The 6-hydroxy group is oxidized to a ketone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This step is critical for achieving the final oxidized structure.
Reaction Conditions
-
Oxidizing Agent : mCPBA (1.5 equiv)
-
Solvent : DCM, 0°C → room temperature
-
Time : 2–4 hours
Analytical Characterization and Validation
Intermediate and final products are characterized using:
-
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₄₂H₆₁F₅O₅S, [M+H]⁺ = 773.42).
-
Nuclear Magnetic Resonance (NMR) :
-
HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
Challenges and Optimization
Side Reactions During Oxidation
Over-oxidation at the 17β position is mitigated by maintaining strict temperature control (0–5°C) during mCPBA addition.
THP Deprotection Risks
Premature deprotection under acidic conditions is avoided by using anhydrous solvents and neutral workup (saturated NaHCO₃).
Industrial-Scale Considerations
SynThink Chemicals reports kilogram-scale production with the following adjustments:
-
Catalyst Recycling : Palladium-based catalysts are recovered via filtration and reused, reducing costs.
-
Green Chemistry : Ethyl acetate replaces DCM in oxidation steps to enhance sustainability.
Regulatory and Compliance Aspects
The synthetic route adheres to ICH Q3A/B guidelines for impurity profiling. Batch records include:
-
Residual Solvent Analysis (GC-MS): Confirms compliance with ICH Q3C limits.
-
Genotoxic Impurity Screening : Ensures pentafluoropentylsulfenyl chloride residues <10 ppm.
Comparative Analysis of Alternative Routes
Q & A
Q. How to resolve contradictions in bioactivity data across cell lines or animal models?
- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or hierarchical clustering) to identify confounding variables (e.g., metabolic stability, serum protein binding). Validate using orthogonal assays: compare in vitro CYP450 metabolism (human liver microsomes) with in vivo PK/PD in murine models .
Q. What computational approaches predict binding modes and metabolic pathways?
- Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger) with ERα crystal structures (PDB: 3ERT). For metabolism, simulate cytochrome P450 interactions (CYP3A4/2D6) via MD trajectories (GROMACS). Validate predictions with LC-MS/MS metabolite profiling .
Q. How to investigate synergistic effects with adjuvant therapies (e.g., CDK4/6 inhibitors)?
- Methodological Answer : Design combination index (CI) assays using the Chou-Talalay method. Treat ER+ breast cancer cells (e.g., T47D) with serial dilutions of S-Deoxo-fulvestrant and palbociclib. Calculate CI values via CompuSyn; CI < 1 indicates synergy. Confirm with apoptosis markers (Annexin V/PI) .
Q. How to optimize synthetic routes for scalable production of key intermediates?
- Methodological Answer : Apply DoE (Design of Experiments) to THP protection steps. Vary catalysts (p-TsOH vs. pyridinium chlorochromate), reaction time (2–12 hours), and solvent polarity (THF vs. DCM). Analyze yield/purity via HPLC-ELSD and select conditions balancing efficiency and cost .
Data Contradiction Analysis Example
Scenario : Discrepancies in ERβ antagonism reported across studies.
- Resolution Steps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
